molecular formula C21H27N3S B14172377 3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione CAS No. 7166-91-8

3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B14172377
CAS No.: 7166-91-8
M. Wt: 353.5 g/mol
InChI Key: MVFXASZECJLJGC-UHFFFAOYSA-N
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Description

3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 1-adamantylmethylamine with 2-ethylbenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike fluconazole, this compound has a unique adamantylmethyl group, which may contribute to its distinct biological activities.

    Itraconazole: Another antifungal agent with a triazole ring. The presence of the adamantylmethyl group in this compound differentiates it from itraconazole and may result in different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

7166-91-8

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

3-(1-adamantylmethyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H27N3S/c1-2-17-5-3-4-6-18(17)24-19(22-23-20(24)25)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H,23,25)

InChI Key

MVFXASZECJLJGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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